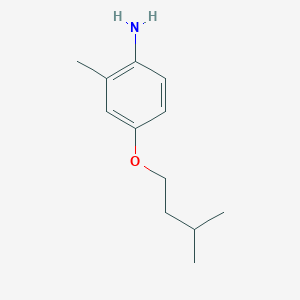

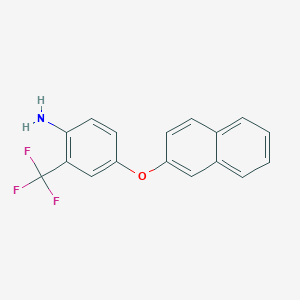

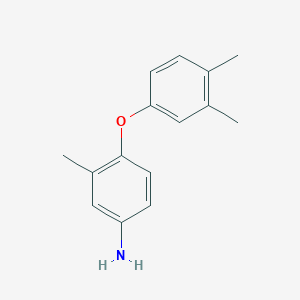

4-(Cyclohexylmethoxy)-2-methylaniline

Overview

Description

4-(Cyclohexylmethoxy)-2-methylaniline, also known as CMMA, is an organic compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis and as a tool in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Compounds

4-(Cyclohexylmethoxy)-2-methylaniline, a compound with potential in various fields, has been utilized in the synthesis of new chemical entities. For instance, researchers have synthesized new classes of cyclic dipeptidyl ureas and triazines using similar compounds, which could have implications in pharmaceutical and material sciences (Sañudo et al., 2006).

Catalysis and Reaction Mechanisms

In the field of organic chemistry, researchers have explored the regioselective dearomatization of phenols and anilines, including those related to this compound. Such studies contribute to understanding reaction mechanisms and developing new synthetic methodologies (Quideau et al., 2005).

Crystallography and Molecular Structure

The crystal structures of compounds related to this compound have been determined, providing insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kubicki et al., 2000).

Photoredox Catalysis

Researchers have developed photoredox catalysis methods using compounds similar to this compound. These methods are instrumental in synthesizing complex organic molecules, highlighting the role of such compounds in advanced synthetic chemistry (Yadav & Yadav, 2017).

Electrochemical Applications

In electrochemistry, derivatives of this compound have been used in developing sensors for environmental monitoring. Such applications demonstrate the versatility of these compounds in analytical chemistry (Rahemi et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-(Cyclohexylmethoxy)-2-methylaniline is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and DNA replication .

Mode of Action

This compound interacts with its target, CDK2, through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound acts as an ATP-competitive inhibitor of CDK2, where the sulfonamide moiety is positioned close to a pair of lysine residues . This interaction results in changes in the activity of CDK2, thereby influencing the cell cycle .

Biochemical Pathways

cell cycle regulation pathways . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle, and its inhibition could lead to cell cycle arrest .

Pharmacokinetics

Similar compounds have been shown to undergo hepatic metabolism, with cytochrome p450 enzymes playing a significant role . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.

Result of Action

The primary result of the action of this compound is the inhibition of CDK2, which can lead to cell cycle arrest . This could potentially halt the proliferation of cells, making this compound of interest in the study of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could impact the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and alter its efficacy .

properties

IUPAC Name |

4-(cyclohexylmethoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFVTACINMWFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)

![4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine](/img/structure/B3173343.png)

![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)